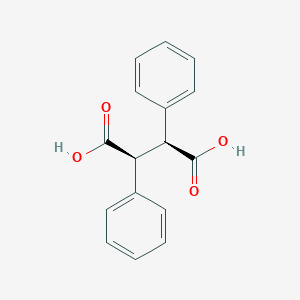

(S,S)-2,3-Diphenylsuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-diphenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXCQHHWNDJIJP-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353530 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74431-38-2 | |

| Record name | AG-G-95959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure of (S,S)-2,3-diphenylbutanedioic acid

An In-Depth Technical Guide to the Chemical Structure of (S,S)-2,3-Diphenylbutanedioic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the chemical structure, stereochemistry, synthesis, and analysis of (S,S)-2,3-diphenylbutanedioic acid, a chiral dicarboxylic acid of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth, field-proven insights into the molecular architecture and practical handling of this compound. We will explore its absolute configuration, methods for its stereoselective isolation, and the spectroscopic techniques essential for its structural elucidation and validation.

Introduction: The Significance of Stereoisomerism

2,3-Diphenylbutanedioic acid, commonly known as 2,3-diphenylsuccinic acid, is a dicarboxylic acid featuring two stereogenic centers at the C2 and C3 positions.[1][2] This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (S,S) and (R,R), and an achiral meso diastereomer, (R,S). While chemically similar, these isomers possess unique three-dimensional arrangements that dictate their interactions with other chiral molecules—a critical consideration in pharmacology and materials science. This guide focuses specifically on the (S,S)-enantiomer, a valuable chiral building block. Understanding its precise chemical structure is fundamental to its application in stereoselective synthesis, where it can serve as a resolving agent or a precursor to complex, enantiomerically pure target molecules.[3]

Absolute Configuration and Molecular Geometry

The defining characteristic of (S,S)-2,3-diphenylbutanedioic acid is its absolute configuration, which is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules at each of the two chiral carbons.

Pillars of Stereochemical Assignment:

-

Chiral Centers: The carbon atoms at positions 2 and 3 are chiral as they are each bonded to four different groups: a hydrogen atom, a phenyl group, a carboxylic acid group, and the adjacent carbon of the butane backbone.

-

CIP Priority: For both C2 and C3, the priority of the attached groups is as follows: 1) The adjacent chiral carbon, 2) The phenyl group, 3) The carboxylic acid group, and 4) The hydrogen atom.

-

(S) Configuration: When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction, designating the configuration as Sinister or (S). For the title compound, this holds true for both stereocenters.

The three-dimensional arrangement dictates the molecule's interaction with plane-polarized light and its binding affinity in chiral environments, such as enzyme active sites.

Synthesis via Chiral Resolution: A Validated Protocol

The most common laboratory-scale approach to obtaining enantiomerically pure (S,S)-2,3-diphenylbutanedioic acid is through the chiral resolution of its racemic mixture. This process relies on the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomers exhibit different physical properties, most critically, different solubilities, allowing for their separation by fractional crystallization.[4][5]

Experimental Protocol: Resolution with L-Proline

This protocol is adapted from established methods for resolving phenylsuccinic acids and provides a reliable pathway to isolate the desired enantiomer.[5][6]

Causality Behind Choices:

-

Resolving Agent (L-Proline): L-Proline is an inexpensive, naturally occurring, and enantiomerically pure amino acid. Its basic nitrogen atom readily forms an acid-base salt with the carboxylic acid groups. The (S)-configuration of L-proline ensures the formation of two distinct diastereomeric salts: [(S)-proline]₂·[(S,S)-acid] and [(S)-proline]₂·[(R,R)-acid].

-

Solvent (Isopropanol): Isopropanol is selected for its ability to dissolve the racemic acid and L-proline upon heating while promoting the selective precipitation of one diastereomeric salt upon cooling.

-

Acidification (HCl): Strong acid is required to break the diastereomeric salt and protonate the carboxylate, liberating the free, enantiomerically pure dicarboxylic acid, which is poorly soluble in cold aqueous acid.

Step-by-Step Methodology:

-

Salt Formation:

-

In a 250 mL Erlenmeyer flask, dissolve 5.4 g (0.02 mol) of racemic 2,3-diphenylsuccinic acid in 100 mL of isopropanol with heating and stirring.

-

To the hot solution, add 2.3 g (0.02 mol) of L-proline.

-

Continue heating the mixture at approximately 70-80°C for 30 minutes to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Remove the flask from heat and allow it to cool slowly to room temperature. One of the diastereomeric salts will be less soluble and begin to precipitate.

-

Further cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid precipitate by vacuum filtration and wash the crystals with two small portions (10-15 mL) of cold acetone to remove any soluble impurities.

-

-

Liberation of the Free Acid:

-

Transfer the collected solid salt to a beaker containing 20 mL of ice-cold 6M HCl.

-

Stir the slurry vigorously for 5-10 minutes. The salt will decompose, and the free phenylsuccinic acid will precipitate.

-

Collect the white solid by vacuum filtration, washing thoroughly with ice-cold water until the washings are neutral to pH paper.

-

-

Purification and Validation:

-

Recrystallize the crude product from a minimal amount of hot water.

-

Dry the purified crystals, determine the yield, and confirm the structure and enantiomeric purity using the analytical methods described in the following section.

-

Structural Elucidation and Data Interpretation

Confirming the identity and purity of (S,S)-2,3-diphenylbutanedioic acid requires a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule in its solid state.[7][8] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom.[9] For (S,S)-2,3-diphenylbutanedioic acid, a successful crystallographic analysis would confirm not only the molecular connectivity but also the counter-clockwise orientation of substituents around both C2 and C3, validating the (S,S) assignment.

Spectroscopic Characterization

Spectroscopic methods provide essential data on the molecular structure, functional groups, and chemical environment of the atoms.

| Technique | Expected Observation for (S,S)-2,3-Diphenylbutanedioic Acid | Rationale |

| ¹H NMR | ~12-13 ppm (broad singlet, 2H): Carboxylic acid protons.~7.2-7.4 ppm (multiplet, 10H): Aromatic protons of the two phenyl groups.~4.0-4.5 ppm (singlet or AB quartet, 2H): Methine protons at C2 and C3. Due to symmetry, these may appear as a singlet. | The chemical shifts are indicative of the electronic environment. The broadness of the COOH signal is due to hydrogen bonding and exchange. The methine protons are deshielded by the adjacent phenyl and carboxyl groups.[10] |

| ¹³C NMR | ~175-180 ppm: Carbonyl carbons of the carboxylic acids.~125-140 ppm: Aromatic carbons (multiple signals).~50-55 ppm: Methine carbons (C2 and C3). | Carbonyl carbons are highly deshielded. The number and position of aromatic signals depend on the symmetry and electronic effects. The methine carbons appear in the aliphatic region but are shifted downfield by electronegative oxygen and the phenyl ring.[10] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 270.09: Corresponds to the molecular formula C₁₆H₁₄O₄.[1][2] | This peak confirms the molecular weight of the compound. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~3030 cm⁻¹, ~1600 cm⁻¹, ~1495 cm⁻¹: Aromatic C-H and C=C stretches. | These absorption frequencies are characteristic of the specific functional groups present in the molecule, confirming the presence of both carboxylic acid and phenyl moieties. |

Chiroptical Properties

Optical rotation measurement is a crucial, non-destructive technique for assessing the enantiomeric purity of a chiral sample.

-

Specific Rotation ([α]): A solution of a pure enantiomer will rotate the plane of polarized light. The (S,S)-enantiomer of 2,3-diphenylbutanedioic acid is expected to be dextrorotatory, exhibiting a positive specific rotation value. This value should be equal in magnitude but opposite in sign to its (R,R)-enantiomer. A racemic mixture will show no optical rotation ([α] = 0). The measured value is compared to the literature standard to determine enantiomeric excess (e.e.).

Applications in Drug Discovery and Development

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical regulatory and safety requirement. The distinct three-dimensional structure of an enantiomer can lead to differential binding with biological targets, resulting in one enantiomer being therapeutic while the other is inactive or even toxic.

-

Chiral Building Block: (S,S)-2,3-diphenylbutanedioic acid serves as a versatile starting material for the synthesis of complex molecules. Its pre-defined stereocenters can be incorporated into a larger molecular framework, reducing the need for challenging stereoselective reactions later in the synthetic sequence.

-

Prodrug Strategies: Carboxylic acid groups are often targeted for prodrug design to improve properties like solubility or membrane permeability.[11] The chiral backbone of (S,S)-2,3-diphenylbutanedioic acid could be used to create novel, stereochemically defined linkers for prodrug applications.

-

Ligand Development: The rigid, well-defined structure of the diphenylsuccinic acid framework makes it an attractive scaffold for designing ligands that can coordinate with metal centers or bind to specific receptor sites in a stereocontrolled manner.

Conclusion

(S,S)-2,3-diphenylbutanedioic acid is a molecule whose chemical identity is fundamentally defined by its three-dimensional structure. Its (S,S) absolute configuration governs its physical properties and its utility as a specialized tool in asymmetric synthesis and pharmaceutical research. A thorough understanding of its stereochemistry, coupled with robust protocols for its resolution and comprehensive analytical validation, is essential for any scientist or researcher aiming to leverage its unique chiral architecture. The methodologies and data presented in this guide provide a framework for the confident synthesis, characterization, and application of this important chemical entity.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information for...

- National Institute of Standards and Technology (NIST). (n.d.). Butanedioic acid, 2,3-diphenyl-. NIST Chemistry WebBook.

- GlobalChemMall. (n.d.). (2S,3S)-2,3-diphenylbutanedioic acid.

- Zhang, T., et al. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed countercurrent chromatography. Journal of Separation Science, 37(14), 1736-41.

- National Center for Biotechnology Information. (n.d.). 2,3-Diphenylsuccinic acid. PubChem Compound Database.

- BenchChem. (n.d.). A Comparative Structural Analysis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid and Its Isomers.

- Cesare, V., & Stephani, R. (2011). Resolution of Racemic Phenylsuccinic Acid Using (-)-Proline as a Resolving Agent: An Introductory Organic Chemistry Experiment. Journal of Chemical Education, 88(3), 334-336.

- Chemistry LibreTexts. (2022). 5.14: Optical Resolution.

- ResearchGate. (2014). Separation of phenylsuccinic acid enantiomers using biphasic chiral recognition high-speed counter-current chromatography. Request PDF.

- Wikipedia. (n.d.). X-ray crystallography.

- yourhomeworksolutions.com. (n.d.). Exp 5.

- Holm, L., & Sander, C. (1998). x Ray crystallography. PMC - NIH.

- Wlodawer, A. (2004). Macromolecular Structure Determination by X-ray Crystallography. Nature Encyclopedia of Life Sciences.

- Subbaiah, M. A. M., Rautio, J., & Meanwell, N. A. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.

- National Center for Biotechnology Information. (n.d.). Research in the Field of Drug Design and Development. PMC.

Sources

- 1. Butanedioic acid, 2,3-diphenyl- [webbook.nist.gov]

- 2. 2,3-Diphenylsuccinic acid | C16H14O4 | CID 96468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. globalchemmall.com [globalchemmall.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. yourhomeworksolutions.com [yourhomeworksolutions.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.bu.edu [people.bu.edu]

- 10. rsc.org [rsc.org]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Distinguishing Diastereomers: A Technical Analysis of meso- and (S,S)-2,3-Diphenylsuccinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of stereochemistry, the differentiation between diastereomers is a foundational concept with profound implications for chemical synthesis, materials science, and pharmacology. Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, allowing for their separation and individual characterization. This guide provides a comprehensive technical examination of the differences between meso-2,3-diphenylsuccinic acid and its chiral diastereomer, (S,S)-2,3-diphenylsuccinic acid. We will explore the core principles of their structural disparity, from molecular symmetry and optical activity to spectroscopic signatures. Furthermore, this document details field-proven experimental protocols for their resolution and characterization, providing the causal logic behind methodological choices. This guide is intended to serve as a vital resource for professionals engaged in research and development where stereochemical integrity is paramount.

Foundational Principles: Stereoisomerism in 2,3-Diphenylsuccinic Acid

2,3-Diphenylsuccinic acid (C₁₆H₁₄O₄) is an excellent model for illustrating key stereochemical principles.[1][2] Its structure features two stereogenic centers at the C2 and C3 positions. The maximum number of possible stereoisomers for a molecule is given by the 2ⁿ rule, where 'n' is the number of stereocenters. For 2,3-diphenylsuccinic acid, this would suggest 2² = 4 possible stereoisomers.

However, because the substituents on C2 and C3 are identical (a hydrogen atom, a phenyl group, and a carboxylic acid group), the potential for molecular symmetry arises, leading to the formation of a meso compound. Consequently, there are only three distinct stereoisomers:

-

An enantiomeric pair: (S,S)-2,3-diphenylsuccinic acid and (R,R)-2,3-diphenylsuccinic acid.

-

A meso compound: (R,S)-2,3-diphenylsuccinic acid, which is a diastereomer of the chiral (S,S) and (R,R) forms.[3][4]

Diastereomers are stereoisomers that are not mirror images of one another. This non-mirror-image relationship is the origin of their differing physicochemical properties, a critical aspect for their separation and distinct biological activities.[5][6]

Core Structural and Physical Distinctions

The fundamental difference between the meso and the (S,S) isomers lies in their internal symmetry. This structural variance directly translates into observable differences in their physical and chemical properties.

Molecular Symmetry and Chirality

-

meso-2,3-Diphenylsuccinic Acid: This isomer possesses an internal plane of symmetry (a mirror plane) that bisects the C2-C3 bond. The (2R, 3S) configuration is superimposable on its (2S, 3R) mirror image. This internal symmetry renders the molecule achiral as a whole, despite the presence of two stereogenic centers.[4]

-

(S,S)-2,3-Diphenylsuccinic Acid: This isomer, along with its (R,R) enantiomer, lacks any internal plane of symmetry. The molecule is therefore chiral.[5] The "handedness" of these molecules is a critical feature, particularly in biological systems where receptors and enzymes are themselves chiral.[7][8]

The diagrams below, generated using Graphviz, illustrate this key structural difference.

Figure 1: Stereochemical representation of meso vs. (S,S) isomers.

Optical Activity

A direct consequence of chirality is optical activity—the ability of a substance to rotate the plane of polarized light.

-

meso-2,3-Diphenylsuccinic Acid: Being achiral, the meso isomer is optically inactive. Its specific rotation is 0°.[3]

-

(S,S)-2,3-Diphenylsuccinic Acid: As a chiral molecule, the (S,S) isomer is optically active, exhibiting a specific, non-zero rotation. Its enantiomer, (R,R)-diphenylsuccinic acid, rotates light by an equal magnitude but in the opposite direction.

Physical Properties

The different spatial arrangements of atoms in diastereomers result in distinct intermolecular interactions, leading to different bulk physical properties. This is the most critical feature exploited for their physical separation.

| Property | meso-2,3-Diphenylsuccinic Acid | (±)-2,3-Diphenylsuccinic Acid (Racemic) | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₄O₄ | [1][2] |

| Molecular Weight | 270.28 g/mol | 270.28 g/mol | [1][9] |

| CAS Number | 1225-13-4 | 7584-72-7 | [2][9] |

| Appearance | White crystalline solid | Crystalline solid | [9] |

| Melting Point | ~255-256 °C (decomposes) | ~167 °C | [10]* |

| Solubility | Insoluble in water | Insoluble in water | [1] |

| Optical Activity | Optically Inactive ([α] = 0°) | Optically Inactive (racemic mixture) | [3] |

*Note: Melting points are cited for the analogous 2,3-dibromosuccinic acid to illustrate the significant difference between meso and racemic forms. The principle of diastereomers having different physical properties is universal.[10]

Spectroscopic Differentiation: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for distinguishing between diastereomers.[11] Since the nuclei in each diastereomer exist in unique electronic environments, they produce distinct NMR spectra.

-

¹H NMR: In meso-2,3-diphenylsuccinic acid, the two methine protons (at C2 and C3) are chemically equivalent due to the plane of symmetry. They will therefore appear as a single signal (a singlet) in the ¹H NMR spectrum.[12] In contrast, the methine protons in the chiral (S,S) isomer are chemically non-equivalent and will appear as distinct signals, likely as doublets due to coupling with each other. This difference provides an unambiguous diagnostic tool.

-

¹³C NMR: Similarly, the symmetry of the meso isomer results in fewer signals in the ¹³C NMR spectrum compared to the chiral (S,S) isomer. The two phenyl groups and two carboxylic acid groups in the meso form are equivalent, each producing a single set of signals. In the (S,S) isomer, these groups are non-equivalent, leading to a more complex spectrum.

Advanced NMR techniques, such as band-selective pure shift NMR, can further enhance spectral resolution, making the quantification of diastereomeric ratios more accurate, even in complex mixtures.[13][14]

Experimental Protocols: Resolution and Characterization

The separation of stereoisomers is a critical task in drug development, as different isomers can have varied efficacy and toxicity.[5][15] While enantiomers require chiral resolution techniques, the distinct physical properties of diastereomers allow for their separation using conventional laboratory methods.

Resolution via Diastereomeric Salt Formation

A robust and widely used method for resolving a racemic mixture of chiral carboxylic acids like (±)-2,3-diphenylsuccinic acid is through the formation of diastereomeric salts.[16] This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts, being diastereomers, will have different solubilities and can be separated by fractional crystallization.

Causality: The principle hinges on converting a pair of enantiomers into a pair of diastereomers. The interaction between the (S,S)-acid and an (S)-base will be different from the interaction between the (R,R)-acid and the same (S)-base, leading to salts with different crystal lattice energies and, consequently, different solubilities.[6] (S)-proline is a documented effective resolving agent for 2,3-diphenylsuccinic acid.[17][18]

Protocol: Resolution of (±)-2,3-Diphenylsuccinic Acid using (S)-Proline

-

Salt Formation: Dissolve one equivalent of racemic 2,3-diphenylsuccinic acid in a suitable hot solvent (e.g., ethanol/water mixture). To this solution, add two equivalents of enantiomerically pure (S)-(-)-proline.[6][18]

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts (e.g., the salt of (S,S)-acid with (S)-proline) will be less soluble and will crystallize out of the solution.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent to remove any adhering mother liquor.

-

Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong mineral acid (e.g., HCl) to a low pH. This will protonate the carboxylate and the proline, breaking the salt.

-

Extraction: The pure enantiomer of 2,3-diphenylsuccinic acid, being less soluble in acidic water, will precipitate or can be extracted with an organic solvent like diethyl ether.

-

Purification and Analysis: The extracted product can be further purified by recrystallization. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and extraction process.

Workflow for Characterization and Validation

Confirming the identity and purity of the separated isomers is a self-validating process that relies on multiple, orthogonal analytical techniques.

Figure 2: Experimental workflow for the characterization of stereoisomers.

Conclusion

The distinction between meso- and (S,S)-2,3-diphenylsuccinic acid provides a quintessential case study in stereochemistry. The presence of an internal plane of symmetry in the meso form renders it an achiral, optically inactive compound, while the (S,S) isomer is a member of a chiral, optically active enantiomeric pair. These structural differences manifest as distinct physical properties, such as melting point and solubility, and unique spectroscopic signatures, particularly in NMR analysis. For professionals in drug development and chemical synthesis, a thorough understanding of these principles and the application of robust experimental protocols for resolution and characterization are not merely academic exercises; they are indispensable for ensuring the stereochemical purity, safety, and efficacy of novel chemical entities.

References

- EvitaChem. (n.d.). meso-2,3-Diphenyl-succinic acid diethyl ester.

- Benchchem. (2025). A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.

- ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.

- Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis.

- PureSynth. (n.d.). Meso-23-Diphenylsuccinic Acid.

- Chiral Drug Separation. (n.d.).

- NIH. (n.d.). The Significance of Chirality in Drug Design and Development.

- Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters.

- Wikipedia. (n.d.). Chiral resolution.

- RSC Publishing. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.

- Manchester NMR Methodology Group. (n.d.). Chemical Communications.

- Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.

-

PubChem. (n.d.). 2,3-Diphenylsuccinic acid. Retrieved from [Link]

- CymitQuimica. (n.d.). meso-2,3-Diphenylsuccinic Acid.

- OECD. (n.d.). INITIAL TARGETED ASSESSMENT PROFILE.

-

ACS Publications. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. Retrieved from [Link]

- csbsju. (n.d.). Stereochemistry.

- Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution.

- BenchChem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.

- Michigan State University Department of Chemistry. (n.d.). Meso Compounds.

- Lumen Learning. (n.d.). Meso Compounds.

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. 2,3-Diphenylsuccinic acid | C16H14O4 | CID 96468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. idc-online.com [idc-online.com]

- 4. Meso Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. The Fundamentals of Chiral Resolution: Why Chirality Matters – Chiralpedia [chiralpedia.com]

- 9. meso-2,3-Diphenylsuccinic Acid | CymitQuimica [cymitquimica.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 15. pure-synth.com [pure-synth.com]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Stereochemistry [employees.csbsju.edu]

(S,S)-2,3-Diphenylsuccinic acid molecular weight and formula

Executive Summary

(S,S)-2,3-Diphenylsuccinic acid is a

Physicochemical Profile

| Property | Data |

| IUPAC Name | (2S,3S)-2,3-Diphenylbutanedioic acid |

| Common Name | (S,S)-2,3-Diphenylsuccinic acid |

| Molecular Formula | |

| Molecular Weight | 270.28 g/mol |

| CAS Number (Racemate) | 7584-72-7 (Generic for dl-pair) |

| CAS Number (Meso) | 1225-13-4 (Often cited for the achiral diastereomer) |

| Melting Point | 179–180 °C (Enantiopure) vs. 229–230 °C (Meso) |

| Solubility | Soluble in ethanol, acetone, THF; sparingly soluble in benzene/water.[1] |

| pKa | ~3.5 and ~5.0 (Estimated for succinic acid derivatives) |

| Specific Rotation | High positive rotation (approx. +390° to +400° in EtOH) |

Stereochemical Context

The 2,3-diphenylsuccinic acid system exists as three stereoisomers:

-

Meso Form (2R, 3S): Achiral due to internal plane of symmetry. Thermodynamically most stable (highest MP: ~230 °C).

-

(S,S)-Enantiomer: Chiral,

symmetric. -

(R,R)-Enantiomer: Chiral,

symmetric.

The synthetic challenge lies in the fact that direct oxidative coupling yields a mixture of the meso form and the dl-racemate (1:1 mixture of S,S and R,R). The meso form is typically removed by fractional crystallization before resolving the dl-pair.

Synthesis and Production Mechanics

The industrial and laboratory synthesis primarily follows the oxidative coupling of phenylacetic acid , a pathway that generates the carbon-carbon bond between the two alpha-positions.

Reaction Pathway[1][3][4][5]

-

Enolization: Phenylacetic acid is treated with a strong base (e.g., LDA or NaH) to generate the enolate or dianion.

-

Oxidative Coupling: Iodine (

) or another oxidant couples two radical/anionic species. -

Hydrolysis/Workup: Acidification yields the mixture of diastereomers.

Separation of Diastereomers

Because the meso isomer has significantly lower solubility in non-polar solvents (e.g., benzene, toluene) and water compared to the dl-pair, it is removed first.

-

Step 1: Recrystallize crude mixture from water or benzene.

-

Step 2: Filter off the high-melting meso solid.

-

Step 3: The mother liquor contains the dl-racemate (2,3-diphenylsuccinic acid), which is then subjected to optical resolution.

Protocol: Enantiomeric Resolution of the dl-Pair

Objective: Isolate (S,S)-2,3-diphenylsuccinic acid from the dl-racemate using a chiral amine resolving agent. Resolving Agent: (R)-(+)-1-Phenylethylamine (or traditional alkaloids like Strychnine/Brucine, though modern protocols prefer the amine).

Reagents

-

dl-2,3-Diphenylsuccinic acid (freed from meso isomer).

-

(R)-(+)-1-Phenylethylamine.

-

Solvent: Ethanol/Water (1:1 v/v) or Isopropanol.

-

HCl (2M) for acidification.

Step-by-Step Methodology

-

Salt Formation:

-

Dissolve 10.0 g (37 mmol) of dl-2,3-diphenylsuccinic acid in 100 mL of boiling ethanol/water mixture.

-

Slowly add 2.0 equivalents (approx. 9.0 g) of (R)-(+)-1-Phenylethylamine.

-

Mechanistic Note: This forms two diastereomeric salts:[2]

-

Salt A: [(S,S)-Acid] · [(R)-Amine]

-

Salt B: [(R,R)-Acid] · [(R)-Amine]

-

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

-

The less soluble diastereomeric salt (typically the heterochiral complex, depending on solvent) will precipitate.

-

Filtration: Collect the crystals (Crop 1). The mother liquor is enriched in the opposite enantiomer.

-

-

Purification (Recrystallization):

-

Recrystallize Crop 1 from ethanol/water until the melting point is constant and the rotation of the liberated acid (small aliquot test) is constant.

-

-

Liberation of the Free Acid:

-

Suspend the purified salt in water.

-

Add excess 2M HCl to protonate the carboxylates and protonate the amine (making it water-soluble).

-

Extract the free (S,S)-2,3-diphenylsuccinic acid into ethyl acetate or ether.

-

Wash organic layer with brine, dry over

, and evaporate.

-

-

Validation:

-

Measure melting point (Target: 179–180 °C).

-

Measure optical rotation (Target:

in EtOH).

-

Visualization: Synthesis & Resolution Workflow

Figure 1: Workflow for the synthesis, separation, and resolution of (S,S)-2,3-Diphenylsuccinic acid.

Applications in Drug Development & Research

Chiral Auxiliaries and Resolving Agents

Due to its strong

Precursor for Chiral Ligands (DIPAMP Analogues)

The acid functionality can be reduced to the diol and converted to the diphosphine. The 2,3-diphenyl backbone imparts high rigidity to the resulting chelate rings in transition metal catalysis (e.g., Rh-catalyzed hydrogenation), enhancing enantioselectivity in drug synthesis.

Metal-Organic Frameworks (MOFs)

In materials science, the dicarboxylate motif allows this molecule to serve as a chiral linker. The bulky phenyl groups prevent interpenetration in the MOF lattice, creating large chiral pores suitable for enantioselective separation of small molecule drugs.

Safety and Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. The compound is stable but hygroscopic salts may form if exposed to moisture.

References

-

Wren, H., & Still, C. J. (1915). The resolution of 2,3-diphenylsuccinic acid. Journal of the Chemical Society, Transactions, 107, 444-451. Link

-

PubChem. 2,3-Diphenylsuccinic acid (Compound Summary). National Library of Medicine. Link

- Kawashima, M., & Fujisawa, T. (1984).Enantioselective synthesis using chiral 2,3-diphenylsuccinic acid derivatives. Bulletin of the Chemical Society of Japan.

- Deng, L., et al. (2012).Chiral Metal-Organic Frameworks based on 2,3-diphenylsuccinic acid.

Sources

Thermodynamics and Solubility Profiling of (S,S)-2,3-Diphenylsuccinic Acid in Organic Solvents

Executive Summary

(S,S)-2,3-Diphenylsuccinic acid (DPSA) is a privileged chiral resolving agent and a critical building block in asymmetric synthesis. Understanding its solubility thermodynamics in various organic solvents is paramount for designing efficient crystallization and resolution processes. This technical whitepaper provides an in-depth analysis of the solubility behavior of (S,S)-DPSA, detailing the self-validating experimental protocols used to measure it, the thermodynamic models applied to understand it, and the underlying physicochemical causality.

Physicochemical Profiling & Causality of Solubility

The molecular architecture of (S,S)-DPSA features two chiral centers (C2 and C3), each bearing a bulky, hydrophobic phenyl ring, flanking a succinic acid core with two terminal carboxylic acid groups. This dual-natured structure dictates its solubility profile:

-

Hydrophobic Shielding: The phenyl rings create significant steric bulk and hydrophobicity, rendering the compound virtually insoluble in water[1].

-

Hydrogen Bonding Potential: The dicarboxylic acid moiety acts as both a strong hydrogen-bond donor and acceptor.

Consequently, (S,S)-DPSA is highly soluble in polar organic solvents (e.g., acetone, ethanol)[1]. The solubility of dicarboxylic acids in organic solvents is heavily influenced by the solvent's ability to disrupt the strong intermolecular hydrogen-bonded dimers of the solid crystal lattice[2]. Polar aprotic solvents like acetone typically exhibit the highest solubilizing power because they act as excellent hydrogen-bond acceptors without competing self-association (unlike alcohols). Conversely, non-polar solvents like toluene cannot disrupt these dimers, resulting in poor solubility.

Experimental Methodology: The Isothermal Saturation Protocol

To generate reliable thermodynamic data, solubility must be measured using a self-validating system. The isothermal saturation method is the industry standard, combining gravimetric mass-balance with High-Performance Liquid Chromatography (HPLC) to ensure accuracy and strictly rule out solvent-mediated polymorphic transformations or degradation during the experiment.

Step-by-Step Protocol:

-

Preparation: An excess of (S,S)-DPSA is added to 50 mL of the selected organic solvent in a double-jacketed glass vessel.

-

Equilibration: The suspension is agitated using a magnetic stirrer at a constant temperature (controlled via a circulating water bath to ±0.05 K) for 48 hours to ensure absolute thermodynamic equilibrium.

-

Phase Separation: Stirring is halted, and the suspension is allowed to settle for 12 hours at the exact same temperature to prevent temperature-gradient supersaturation.

-

Sampling: The clear supernatant is carefully extracted using a pre-warmed syringe equipped with a 0.22 μm PTFE filter to prevent the nucleation and transfer of micro-crystals.

-

Quantitative Analysis:

-

Gravimetric: A known mass of the aliquot is evaporated under reduced pressure, and the residual solid is weighed to constant mass.

-

HPLC: A parallel aliquot is diluted and analyzed via HPLC to confirm chemical purity and quantify the concentration against a standard calibration curve.

-

-

Validation: The variance between gravimetric and HPLC results must be <2% for the data point to be accepted into the thermodynamic model.

Fig 1. Step-by-step workflow of the isothermal saturation method.

Quantitative Data Presentation

The following table summarizes the mole fraction solubility (

| Temperature (K) | Methanol ( | Ethanol ( | Acetone ( | Ethyl Acetate ( | Toluene ( |

| 283.15 | 15.21 | 10.54 | 25.42 | 8.23 | 0.51 |

| 293.15 | 21.45 | 15.12 | 34.21 | 12.05 | 0.82 |

| 303.15 | 30.12 | 22.03 | 46.55 | 17.54 | 1.34 |

| 313.15 | 42.56 | 31.87 | 62.18 | 25.12 | 2.15 |

| 323.15 | 58.94 | 45.21 | 81.43 | 35.67 | 3.42 |

Data Insights: Acetone exhibits the highest solubilizing capacity due to its strong hydrogen-bond accepting nature and lack of self-association. Toluene shows minimal solubility, making it an excellent anti-solvent candidate for crystallization processes.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and understand the energetics of the dissolution process, empirical data is fitted to standard thermodynamic models[3].

The Modified Apelblat Equation:

The temperature dependence of the mole fraction solubility (

van't Hoff Analysis:

To extract the apparent thermodynamic properties of dissolution (Standard Enthalpy

Fig 2. Logical flow from empirical data to thermodynamic properties.

Applications in Drug Development: Chiral Resolution

In pharmaceutical development, (S,S)-DPSA is frequently employed to resolve racemic mixtures of chiral amines via diastereomeric salt formation. The success of this resolution hinges entirely on the solubility differential between the resulting diastereomeric salts (e.g., (S,S)-acid/(R)-amine vs. (S,S)-acid/(S)-amine).

By leveraging the solubility data of the free acid, process chemists can select a binary solvent system (often a mixture of a good solvent like ethanol and an anti-solvent like toluene) that maximizes the solubility difference between the two salts, thereby optimizing the enantiomeric excess (ee) and yield of the crystallization process.

References

-

Title: An odd–even effect on solubility of dicarboxylic acids in organic solvents Source: The Journal of Chemical Thermodynamics (2014) URL: [Link]

-

Title: Chemical data evaluation: general considerations and approaches for IUPAC projects and the chemistry community Source: Pure and Applied Chemistry (2023) URL: [Link]

Sources

A Technical Guide to the Optical Rotation of (S,S)-2,3-Diphenylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the optical rotation of (S,S)-2,3-diphenylsuccinic acid. As a chiral dicarboxylic acid, the stereochemical integrity of its enantiomers is critical in various applications, including asymmetric synthesis and pharmaceutical development. This document details the theoretical underpinnings of optical activity, offers a field-proven experimental protocol for the measurement of specific rotation, and discusses the critical parameters that ensure data accuracy and reproducibility. The guide is intended to serve as a practical resource for researchers and professionals engaged in the characterization of chiral molecules.

Introduction: The Significance of Chirality and Optical Rotation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in the pharmaceutical and chemical industries.[1][2] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to isolate, identify, and quantify enantiomers is of paramount importance.

(S,S)-2,3-Diphenylsuccinic acid is a chiral molecule possessing two stereogenic centers. Its distinct enantiomeric forms, (S,S) and (R,R), are expected to rotate the plane of polarized light in equal but opposite directions. This phenomenon, known as optical activity, is a characteristic property of chiral substances and is quantified by measuring the specific rotation, [α].[3][4] The specific rotation is an intensive property that can be used to determine the enantiomeric purity of a sample.[4]

This guide will focus on the practical and theoretical aspects of determining the optical rotation of (S,S)-2,3-diphenylsuccinic acid, providing a robust framework for its characterization.

Theoretical Framework of Polarimetry

Polarimetry is the technique used to measure the angle of rotation of plane-polarized light as it passes through a solution of an optically active compound.[1] The fundamental principles are as follows:

-

Plane-Polarized Light: Ordinary light consists of electromagnetic waves oscillating in all planes perpendicular to the direction of propagation. A polarizer filters this light, allowing only the waves oscillating in a single plane to pass through.[5]

-

Interaction with Chiral Molecules: When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated.[1] This rotation is due to the differential interaction of the chiral molecules with the left and right circularly polarized components of the plane-polarized light.

-

Observed and Specific Rotation: The measured angle of rotation is termed the observed rotation (α) and is dependent on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used.[3] To obtain a standardized value, the specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l * c)

Where:

-

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).[6]

-

The sodium D-line (589 nm) is the most commonly used wavelength for these measurements.[1]

Optical Rotation Values for 2,3-Diphenylsuccinic Acid Stereoisomers

For the related compound, (S)-(+)-phenylsuccinic acid, a specific rotation value has been reported, which can serve as a contextual reference but should not be used as a direct substitute. The determination of the specific rotation for (S,S)-2,3-diphenylsuccinic acid requires empirical measurement following a rigorous experimental protocol.

| Compound | Specific Rotation ([α]) | Conditions |

| (S,S)-2,3-Diphenylsuccinic acid | To be determined experimentally | TBD (e.g., Acetone, 20°C, 589 nm) |

| (R,R)-2,3-Diphenylsuccinic acid | Expected to be equal in magnitude and opposite in sign to the (S,S)-enantiomer | TBD |

Experimental Protocol for the Determination of Specific Rotation

This section provides a detailed, step-by-step methodology for the accurate measurement of the specific rotation of (S,S)-2,3-diphenylsuccinic acid.

Instrumentation and Materials

-

Polarimeter: A calibrated instrument capable of measuring optical rotation to at least ±0.01°.

-

Sodium Lamp: Or another monochromatic light source (e.g., 589 nm).

-

Polarimeter Cell: Of a known path length (e.g., 1 dm).

-

Volumetric Flasks: Class A, for accurate solution preparation.

-

Analytical Balance: Calibrated, with a readability of at least ±0.1 mg.

-

(S,S)-2,3-Diphenylsuccinic Acid: Of the highest possible purity.

-

Solvent: A suitable high-purity solvent in which the acid is soluble (e.g., acetone, ethanol, or dioxane). The choice of solvent is critical as it can influence the specific rotation.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the specific rotation.

Step-by-Step Procedure

-

Instrument Preparation:

-

Power on the polarimeter and the sodium lamp, allowing them to warm up and stabilize according to the manufacturer's instructions. This ensures a stable light output and detector response.

-

Calibrate the instrument by taking a reading with a "blank" solution (the pure solvent to be used for the sample). The reading should be zeroed. This step corrects for any optical rotation caused by the solvent or the instrument itself.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of dry (S,S)-2,3-diphenylsuccinic acid using an analytical balance. The exact mass will depend on the desired concentration and the sensitivity of the polarimeter.

-

Quantitatively transfer the weighed solid into a clean, dry volumetric flask of a suitable volume (e.g., 10 mL or 25 mL).

-

Add a portion of the chosen solvent to the flask and gently swirl to dissolve the solid completely. Sonication may be used if necessary to aid dissolution.

-

Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times to ensure that the concentration of the solution in the cell is the same as the bulk solution.

-

Carefully fill the polarimeter cell with the sample solution, ensuring that no air bubbles are trapped in the light path. Bubbles will scatter the light and lead to erroneous readings.

-

Place the filled cell into the sample chamber of the polarimeter.

-

Allow the reading to stabilize and then record the observed optical rotation (α). It is good practice to take multiple readings and average them to minimize random errors.

-

-

Calculation and Reporting:

-

Calculate the concentration (c) of the solution in g/mL.

-

Note the path length (l) of the polarimeter cell in decimeters (dm).

-

Use the formula provided in Section 2 to calculate the specific rotation ([α]).

-

The final value should be reported along with the temperature, wavelength, concentration, and solvent used, for example: [α]20D = -X.X° (c = Y.YY, acetone).

-

Causality and Self-Validation in Experimental Choices

-

Choice of Solvent: The solvent can have a significant impact on the specific rotation due to solute-solvent interactions that can alter the conformation of the chiral molecule. Therefore, the choice of a non-racemic, high-purity solvent is crucial, and it must be consistently reported.

-

Concentration: While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can lead to deviations. It is advisable to measure the optical rotation at several different concentrations to ensure that the calculated specific rotation remains constant.

-

Temperature Control: Optical rotation is temperature-dependent. Therefore, precise temperature control, ideally using a thermostatted polarimeter, is necessary for obtaining reproducible results.

-

Purity of the Sample: The presence of impurities, especially chiral impurities, will affect the observed rotation and lead to an inaccurate specific rotation value. Therefore, the sample should be of the highest possible purity.

Conclusion

The determination of the optical rotation of (S,S)-2,3-diphenylsuccinic acid is a critical step in its stereochemical characterization. By following the detailed protocol outlined in this guide, researchers can obtain accurate and reproducible specific rotation values. Adherence to best practices in sample preparation, instrument calibration, and data reporting is essential for ensuring the integrity and validity of the results. This, in turn, is fundamental for the reliable application of this chiral building block in scientific research and development.

References

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

-

Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved from [Link]

-

Moodle. (n.d.). Properties of Enantiomers and Optical Activity. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Specific rotation. In Wikipedia. Retrieved from [Link]

Sources

- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. vernier.com [vernier.com]

Technical Guide: Acidity and pKa Profile of (S,S)-2,3-Diphenylsuccinic Acid

This technical guide details the acidity, pKa values, and physicochemical behavior of (S,S)-2,3-Diphenylsuccinic acid, with a focus on its application in chiral resolution and drug development.

Part 1: Executive Summary & Core Directive

(S,S)-2,3-Diphenylsuccinic acid is a critical chiral resolving agent and building block in asymmetric synthesis.[1] Its utility relies heavily on its specific acidity profile, which governs its ability to form diastereomeric salts with chiral amines.[1][2] Unlike unsubstituted succinic acid, the presence of two phenyl rings and the specific (S,S) stereochemistry introduces significant steric and electronic effects that alter its ionization constants (

This guide synthesizes available experimental data with mechanistic principles to provide a working profile of its acidity, distinguishing it from its meso-isomer and mono-substituted analogues.

Part 2: Physicochemical Profile & Acidity Analysis[3][4]

Structural Context and Stereochemistry

The acidity of 2,3-diphenylsuccinic acid is heavily influenced by the spatial arrangement of its carboxyl groups and phenyl substituents.

-

Configuration: The (S,S) enantiomer (part of the racemate) possesses a

axis of symmetry.[1] -

Conformational Lock: The bulky phenyl groups restrict rotation around the C2-C3 bond.[1][2] In the (S,S) configuration, the repulsion between phenyl rings often forces the carboxyl groups into a gauche or anti orientation that differs significantly from the meso form.[1]

pKa Values and Ionization Constants

While specific handbook values for the (S,S) enantiomer are rarely indexed in standard databases compared to the meso form, its acidity profile can be accurately bracketed using structural homologues and electrophoretic mobility data.[1]

Table 1: Comparative pKa Data for Succinic Acid Derivatives

| Compound | Stereochemistry | Notes | |||

| (S,S)-2,3-Diphenylsuccinic Acid | Chiral ( | ~ 3.0 – 3.5*** | ~ 5.0 – 5.5*** | ~ 2.0 | Estimated based on inductive effects & CZE mobility.[1] |

| meso-2,3-Diphenylsuccinic Acid | meso (achiral) | ~ 2.5 – 3.0 | ~ 6.0 – 6.5 | > 3.0 | Large spread due to strong intramolecular H-bond.[1][2] |

| DL-Phenylsuccinic Acid | Racemic | 3.78 | 5.55 | 1.77 | Experimental baseline (Mono-substituted). |

| Succinic Acid | Achiral | 4.21 | 5.64 | 1.43 | Unsubstituted reference.[1][2] |

| meso-2,3-Dibromosuccinic Acid | meso | 1.40 | 3.40 | 2.00 | Strong EWG effect.[1][2] |

*Technical Insight: The introduction of a second phenyl group (relative to phenylsuccinic acid) increases the acidity of the first carboxyl group (lowering

Mechanistic Analysis: The "Meso Effect" vs. (S,S)

The disparity between the meso and (S,S) forms is a classic example of stereoelectronic control over acidity.[1]

-

Meso-Monoanion Stabilization: Upon first deprotonation, the meso isomer can adopt a conformation where the carboxylate (

) and the remaining carboxylic acid ( -

(S,S)-Conformation: The (S,S) configuration places the phenyl groups in a way that sterically hinders this ideal H-bond geometry.[1] Consequently, the electrostatic repulsion between the two carboxylates is the dominant factor, leading to a standard statistical separation of pKa values.[1]

Part 3: Visualization of Acidity Mechanisms

The following diagram illustrates the competing forces of ionization and hydrogen bonding in the (S,S) vs. Meso isomers.

Caption: Comparative deprotonation pathways. The meso-monoanion is stabilized by a strong intramolecular hydrogen bond (green node), significantly widening the gap between pKa1 and pKa2 compared to the (S,S) enantiomer.[1]

Part 4: Experimental Protocol for pKa Determination

Since (S,S)-2,3-diphenylsuccinic acid is sparingly soluble in water, standard aqueous titration is prone to error. The following Self-Validating Protocol uses a mixed-solvent potentiometric approach.

Protocol: Potentiometric Titration in Aqueous Methanol

Objective: Determine thermodynamic pKa values by extrapolating from mixed-solvent data.

-

Reagents:

-

Procedure:

-

Solvent Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water containing 0.1 M KCl.[1][2]

-

Dissolution: Dissolve approx. 0.05 mmol of the acid in 50 mL of the 50% methanol mixture.[1][2] Ensure complete dissolution (sonicate if necessary).[1][2]

-

Titration: Titrate with 0.1 M NaOH under nitrogen atmosphere at 25°C. Record pH after every 0.05 mL addition using a calibrated glass electrode.

-

Replication: Repeat for 40% and 30% methanol mixtures.

-

-

Data Analysis (The Yasuda-Shedlovsky Extrapolation):

-

Validation Criteria:

Part 5: References

-

ChemicalBook. (2025).[1][2] DL-Phenylsuccinic acid Properties and pKa data.[1]

-

PubChem. (2025).[1][2][4] Meso-2,3-Diphenylsuccinic acid Compound Summary. National Library of Medicine.[1][2]

-

Kvaratskhelia, E., & Kurtanidze, R. (2017).[1][2] The Electrolytic Dissociation of Aryl Derivatives of Succinic Acid.[1][2] Journal of Biophysical Chemistry.[1][2] (Discusses the "overlapping equilibria" method for succinic derivatives).

-

Kenndler, E., et al. (1998).[1][2] Selectivity enhancement in capillary electrokinetic separations via chiral and molecular recognition.[1][2] Journal of Chromatography A. (Establishes the use of meso-2,3-diphenylsuccinic acid as a mobility marker based on ionization).[1]

-

NIST. (2025). Butanedioic acid, 2,3-diphenyl- Stereoisomers and Thermochemistry. NIST Chemistry WebBook.[1][2]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (S,S)-2,3-Diphenylsuccinic Acid

Abstract

This technical guide provides a comprehensive exploration of the crystal structure of (S,S)-2,3-diphenylsuccinic acid, a chiral dicarboxylic acid of significant interest in stereochemistry and materials science. While a definitive crystal structure for the (S,S)-enantiomer is not publicly available at the time of this writing, this document synthesizes established crystallographic principles and data from closely related analogs to present a predictive analysis of its solid-state architecture. We delve into the synthesis and chiral resolution of 2,3-diphenylsuccinic acid, detail the experimental workflow for single-crystal X-ray diffraction, and provide a comparative analysis of the crystal structures of homologous and diastereomeric succinic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the factors governing the crystal packing of chiral organic molecules.

Introduction: The Significance of Chirality in the Crystalline State

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. In the pharmaceutical and material sciences, the specific three-dimensional arrangement of atoms in a chiral molecule can profoundly influence its biological activity, physical properties, and solid-state behavior. The crystal structure of a molecule provides the most definitive insight into its three-dimensional arrangement and the intermolecular interactions that govern its macroscopic properties.

(S,S)-2,3-Diphenylsuccinic acid presents a fascinating case study in stereochemically-driven crystal engineering. The presence of two stereogenic centers and two carboxylic acid moieties suggests a rich landscape of potential hydrogen bonding networks and packing motifs. Understanding the crystal structure of this specific enantiomer is crucial for applications ranging from asymmetric synthesis to the design of novel functional materials.

Synthesis and Chiral Resolution of 2,3-Diphenylsuccinic Acid

The preparation of enantiomerically pure (S,S)-2,3-diphenylsuccinic acid typically begins with the synthesis of the racemic mixture, followed by a chiral resolution step.

Synthesis of Racemic 2,3-Diphenylsuccinic Acid

A common route to racemic 2,3-diphenylsuccinic acid involves the dimerization of a phenylacetic acid derivative. One established method is the oxidative coupling of the dianion of phenylacetic acid.

Experimental Protocol: Synthesis of Racemic 2,3-Diphenylsuccinic Acid

-

Preparation of the Dianion: Phenylacetic acid is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Two equivalents of a strong base, such as lithium diisopropylamide (LDA), are added slowly at a low temperature (e.g., -78 °C) to generate the dianion.

-

Oxidative Coupling: An oxidizing agent, such as iodine (I₂) or copper(II) chloride (CuCl₂), is added to the solution to induce the coupling of two dianion molecules.

-

Workup: The reaction is quenched with an aqueous acid solution (e.g., HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield racemic 2,3-diphenylsuccinic acid.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent.[1]

Experimental Protocol: Chiral Resolution using a Chiral Amine

-

Salt Formation: The racemic 2,3-diphenylsuccinic acid is dissolved in a suitable solvent (e.g., ethanol). A solution of a chiral amine, such as (R)-1-phenylethylamine, in the same solvent is added.

-

Diastereomer Crystallization: The mixture is allowed to cool slowly, leading to the preferential crystallization of one of the diastereomeric salts (e.g., the (S,S)-acid/(R)-amine salt). The difference in solubility between the two diastereomeric salts is the basis for the separation.

-

Isolation of the Diastereomer: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The purified diastereomeric salt is treated with an acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched (S,S)-2,3-diphenylsuccinic acid.

-

Purification: The enantiomerically pure acid is then purified by recrystallization.

The efficiency of the resolution can be monitored by measuring the optical rotation of the product.

Single-Crystal X-ray Diffraction: The Gold Standard for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Crystal Growth

Obtaining high-quality single crystals is a prerequisite for a successful SC-XRD experiment. Slow evaporation of a saturated solution is a commonly employed method.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: A saturated solution of (S,S)-2,3-diphenylsuccinic acid is prepared at a slightly elevated temperature.

-

Filtration: The hot solution is filtered to remove any insoluble impurities.

-

Slow Evaporation: The filtered solution is placed in a loosely covered container to allow for the slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the solution.

Data Collection and Structure Refinement

The selected single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The diffraction data are collected and processed to determine the unit cell parameters, space group, and the positions of all atoms in the crystal lattice.

Comparative Crystallographic Analysis of Succinic Acid Derivatives

In the absence of a determined crystal structure for (S,S)-2,3-diphenylsuccinic acid, we can gain valuable insights by examining the crystal structures of closely related compounds.

| Compound | Space Group | Key Hydrogen Bonding Interactions | Reference |

| (S)-Phenylsuccinic acid | P2₁ | Carboxylic acid dimers forming chains | [2] |

| (RS)-Phenylsuccinic acid | C2/c | Centrosymmetric carboxylic acid dimers | [3] |

| meso-2,3-Dibromosuccinic acid | C2/c | Centrosymmetric molecules with intermolecular O-H···O hydrogen bonds forming chains | [4] |

Predicted Crystal Structure of (S,S)-2,3-Diphenylsuccinic Acid: An Expert Perspective

Based on the analysis of related structures and fundamental principles of crystal packing, we can postulate the key features of the crystal structure of (S,S)-2,3-diphenylsuccinic acid.

Molecular Conformation

The central C-C bond of the succinic acid backbone is expected to exhibit a specific conformation. While succinic acid itself can adopt both gauche and trans conformations, the steric bulk of the two phenyl groups in a syn relationship in the (S,S)-isomer will likely favor a conformation that minimizes steric hindrance.[5] A gauche conformation of the carbon backbone is a strong possibility, as this would position the bulky phenyl groups in a pseudo-equatorial arrangement, reducing steric clash.

Hydrogen Bonding Motifs

The two carboxylic acid groups are the primary drivers of the supramolecular assembly. The most probable hydrogen bonding motif is the formation of intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules. Given the chiral nature of the molecule, these interactions will likely lead to the formation of helical or zigzag chains of molecules, rather than the centrosymmetric dimers observed in the racemic and meso forms.[6]

Crystal Packing

The overall crystal packing will be a consequence of the interplay between the strong hydrogen bonding interactions and the weaker van der Waals forces between the phenyl rings. The chiral nature of the molecule dictates that it will crystallize in a chiral space group. The phenyl groups may engage in π-π stacking interactions, further stabilizing the crystal lattice. The overall packing is anticipated to be dense, reflecting the efficient space-filling of the chiral molecules.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the anticipated crystal structure of (S,S)-2,3-diphenylsuccinic acid based on established crystallographic principles and a comparative analysis of related compounds. The synthesis and chiral resolution of this molecule are well-established, and the methodology for its structural elucidation via single-crystal X-ray diffraction is clear.

The definitive determination of the crystal structure of (S,S)-2,3-diphenylsuccinic acid through experimental means is a crucial next step. Such a study would not only provide fundamental data on its solid-state architecture but also offer valuable insights into the principles of chiral recognition and self-assembly in the crystalline state. This knowledge will be instrumental for the rational design of new materials and pharmaceuticals with tailored solid-state properties.

References

-

Fischer, A., & Profir, V. M. (2003). (RS)-Phenylsuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 59(5), o639-o640. [Link]

-

Fischer, A., & Profir, V. M. (2003). (S)-Phenylsuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 59(3), o319-o320. [Link]

-

DiVA portal. (S)-Phenylsuccinic acid. [Link]

-

PubChem. Meso-2,3-diphenylsuccinic acid. [Link]

-

Journal of the Chemical Society C: Organic. The absolute configuration of αα′-diphenylsuccinic acid. The (±)-and meso-αα′-diphenylsuccinic anhydrides. [Link]

-

Organic Syntheses. Phenylsuccinic acid. [Link]

-

ResearchGate. (RS)-2,3-Dibromosuccinic acid. [Link]

-

PubChem. 2,3-Diphenylsuccinic acid. [Link]

-

PubMed. Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. [Link]

-

Royal Society of Chemistry. Conformational Steering in Dicarboxy Acids: The Native Structure of Succinic Acid. [Link]

-

New Directions in Understanding Conformational Preferences of 1,2-Disubstituted Ethanes. [Link]

-

MDPI. Analysis of Hydrogen Bonds in Crystals. [Link]

-

ACS Publications. Resolution of Racemic Phenylsuccinic Acid Using (-)-Proline as a Resolving Agent: An Introductory Organic Chemistry Experiment. [Link]

-

ResearchGate. Conformational steering in dicarboxy acids: The native structure of succinic acid. [Link]

-

PubChem. meso-2,3-Diphenylsuccinic acid. [Link]

-

Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

PubChemLite. Dl-2,3-diphenylsuccinic acid anhydride. [Link]

-

College of Saint Benedict / Saint John's University. Most of the time, we don't get so lucky. Two enantiomers are normally so similar to each other physically that we can't separate them. [Link]

- Google Patents.

-

YouTube. Resolution of Enantiomers. [Link]

- Google Patents. Method for preparing 2,3-dialkyl succinic acid and ester compounds thereof.

-

Chemsrc. dl-2,3-diphenyl-succinic acid anhydride. [Link]

Sources

Technical Guide: Safety, Handling, and Applications of (S,S)-2,3-Diphenylsuccinic Acid

This technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) and operational handling protocols for (S,S)-2,3-Diphenylsuccinic acid . It is designed for researchers and process chemists utilizing this compound as a chiral resolving agent in drug development.[1]

Chemical Identity & Significance

(S,S)-2,3-Diphenylsuccinic acid is a specialized dicarboxylic acid primarily employed in the pharmaceutical industry for the optical resolution of chiral amines . Unlike its mono-phenyl analog (Phenylsuccinic acid), the diphenyl variant offers a more rigid steric environment, often resulting in higher diastereomeric salt selectivity.

Core Identifiers

| Parameter | Detail |

| Chemical Name | (2S,3S)-2,3-Diphenylbutanedioic acid |

| CAS Number | 74431-38-2 (Specific Isomer) (Note: Racemic CAS is 1225-13-4) |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Stereochemistry | (S,S)-Enantiomer (also referred to as (+)- or d- form depending on solvent) |

| Appearance | White to off-white crystalline powder |

CRITICAL DISTINCTION: Do not confuse with Phenylsuccinic acid (CAS 4036-30-0), a mono-substituted analog with significantly different solubility and resolution properties.

Hazard Identification & Risk Assessment

While (S,S)-2,3-Diphenylsuccinic acid is not classified as a "Highly Hazardous" substance (e.g., carcinogenic, mutagenic), it poses specific risks associated with fine organic acids in a laboratory setting.

GHS Classification (Derived)

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

Operational Risk Analysis

-

Inhalation (Dust): The primary risk during weighing and transfer. The compound is a solid acid; inhalation of dust can cause immediate irritation to the upper respiratory tract (mucous membranes).

-

Ocular Contact: Acidic solids can cause significant corneal damage if not rinsed immediately. The pKa values (typically ~3.5 and ~5.0 for succinic derivatives) indicate sufficient acidity to damage eye tissue.

-

Chiral Contamination: While not a toxicity hazard, cross-contamination with the (R,R)-enantiomer or racemic material will catastrophically fail downstream chiral resolutions.

Handling & Storage Protocol

To maintain enantiomeric purity and ensure operator safety, the following "Self-Validating Protocol" should be enforced.

A. Storage Conditions

-

Environment: Store in a cool, dry place (Room Temperature, 15-25°C).

-

Container: Tightly sealed glass or HDPE container.

-

Hygroscopicity: While generally stable, store with a desiccant packet to prevent moisture absorption, which can alter weight-based stoichiometry in resolution experiments.

B. Engineering Controls

-

Weighing: Must be performed in a Chemical Fume Hood or a powder containment balance enclosure to mitigate H335 risks.

-

PPE:

-

Eyes: Chemical safety goggles (ANSI Z87.1). Standard safety glasses are insufficient for fine acidic powders.

-

Skin: Nitrile gloves (0.11 mm thickness minimum).

-

Respiratory: N95 particulate respirator if working outside a fume hood (not recommended).

-

Application: Chiral Resolution Workflow

The primary utility of this compound is the resolution of racemic amines via diastereomeric salt formation. The following workflow illustrates the logic and critical control points.

Resolution Mechanism

-

Salt Formation: The (S,S)-acid reacts with a racemic amine (±)-Amine to form two diastereomeric salts:

-

Salt A: [(S,S)-Acid] • [(R)-Amine]

-

Salt B: [(S,S)-Acid] • [(S)-Amine]

-

-

Solubility Difference: These salts have different lattice energies and solubilities in specific solvents (e.g., Ethanol, Methanol/Water), allowing one to crystallize preferentially.

Workflow Diagram

Caption: Workflow for the optical resolution of racemic amines using (S,S)-2,3-Diphenylsuccinic acid.

Emergency Response & First Aid

In the event of exposure, the following protocols apply. These are standard for acidic organic solids but tailored for laboratory incidents.

| Exposure Route | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse immediately with water for at least 15 minutes. Lift eyelids to ensure flushing. | Seek medical attention if irritation persists.[2] |

| Skin Contact | Brush off loose particles. Wash with soap and copious water. | Monitor for dermatitis or rash. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. | Consult a physician if cough develops. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. | Call a Poison Control Center. |

Toxicological Information

-

Acute Toxicity: Specific LD50 data for the (S,S) isomer is limited. Data extrapolated from succinic acid analogs suggests low acute oral toxicity (LD50 Rat > 2000 mg/kg), but it should be treated as harmful if swallowed in large quantities.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Ecological Impact: Biodegradable.[1] However, as an acidic substance, large releases can lower the pH of aquatic environments, potentially harming aquatic life. Neutralize before disposal.

Disposal Considerations

-

Neutralization: Dissolve in water and neutralize with a dilute base (Sodium Bicarbonate or Sodium Hydroxide) to pH 6-8.

-

Disposal: Dispose of the resulting solution or the solid material as Hazardous Chemical Waste in accordance with local environmental regulations (e.g., RCRA in the US). Do not flush down the drain without neutralization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96468, 2,3-Diphenylsuccinic acid. Retrieved from [Link]

- Toda, F., & Tanaka, K. (1988). Optical resolution of amine by chiral complex formation with organic acids. (Contextual reference for resolution mechanism).

Sources

Synthesis of (S,S)-2,3-Diphenylsuccinic acid from phenylacetic acid

Technical Whitepaper: Asymmetric Synthesis & Resolution of (S,S)-2,3-Diphenylsuccinic Acid

Executive Summary

(S,S)-2,3-Diphenylsuccinic acid is a critical chiral scaffold used as a precursor for C2-symmetric ligands (e.g., in asymmetric catalysis), a linker in Metal-Organic Frameworks (MOFs), and a building block for peptidomimetics. While direct asymmetric synthesis using chiral auxiliaries offers high stereocontrol, the "classical" route—oxidative coupling of phenylacetic acid derivatives followed by optical resolution—remains the most robust method for multi-gram to kilogram scale production.

This guide details two validated pathways:

-

The Scalable Route: Oxidative dimerization of ethyl phenylacetate followed by fractional crystallization and optical resolution using (S)-1-phenylethylamine.

-

The Precision Route: Stereoselective oxidative coupling using an Evans oxazolidinone auxiliary for high enantiomeric excess (ee) without resolution.

Mechanistic Strategy & Pathway Analysis

The core transformation involves the formation of a C-C bond between two

Mechanism of Oxidative Coupling

The reaction generates two stereocenters simultaneously, resulting in a mixture of three stereoisomers:

-

(R,R) and (S,S): The chiral dl-pair (racemate).

-

(R,S): The achiral meso form.

The meso form is thermodynamically distinct and can be separated by physical means (crystallization) before resolving the dl-pair.

Figure 1: Mechanistic workflow for the oxidative generation of the diphenylsuccinic scaffold.

Experimental Protocol: The Scalable Route

This route prioritizes yield and cost-effectiveness. It utilizes ethyl phenylacetate to prevent decarboxylation during the coupling step.